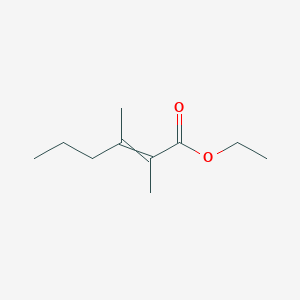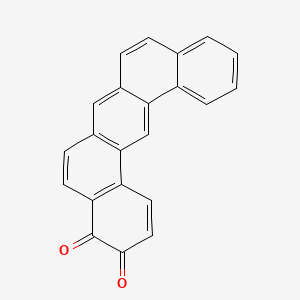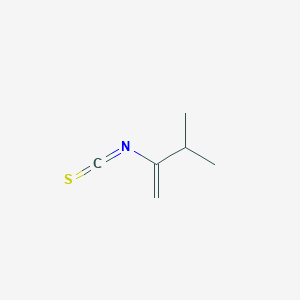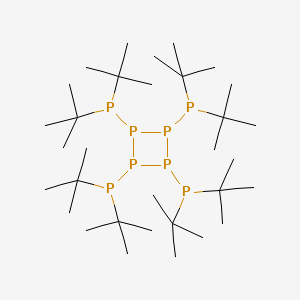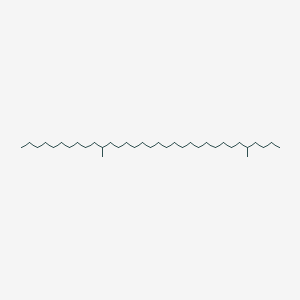
5,23-Dimethyltritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,23-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C35H72. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms. This compound is notable for its structural complexity due to the presence of two methyl groups at the 5th and 23rd positions on the tritriacontane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,23-Dimethyltritriacontane typically involves multi-step organic reactions. One common method is the regiospecific synthesis, which includes the coupling of specific intermediates through reactions such as the Wittig reaction and exhaustive hydrogenation . The process begins with the ozonolysis of dimethylcyclooctadiene, followed by coupling with n-tetradecylidenephosphorane and subsequent hydrolysis to form the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5,23-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, reduction reactions can be used to remove any functional groups introduced during synthesis.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or carboxylic acids, while halogenation can produce various haloalkanes.
Applications De Recherche Scientifique
5,23-Dimethyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological systems, particularly in the study of insect pheromones.
Industry: Utilized in the development of lubricants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,23-Dimethyltritriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. In biological systems, it may act as a signaling molecule, particularly in the context of insect pheromones .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyltritriacontane
- 11,15-Dimethyltritriacontane
- 15,19-Dimethyltritriacontane
Uniqueness
5,23-Dimethyltritriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural variation can affect its reactivity and interactions with other molecules, making it distinct from other dimethyltritriacontanes .
Propriétés
Numéro CAS |
121691-02-9 |
|---|---|
Formule moléculaire |
C35H72 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
5,23-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-10-11-21-24-28-32-35(4)33-29-26-23-20-18-16-14-12-13-15-17-19-22-25-27-31-34(3)30-8-6-2/h34-35H,5-33H2,1-4H3 |
Clé InChI |
NGSVUPZVOXFNCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
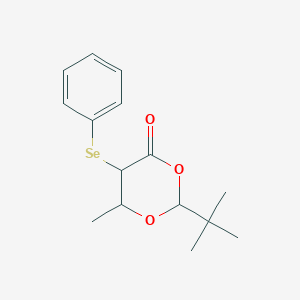
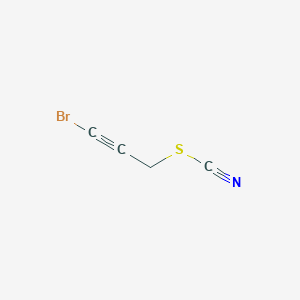
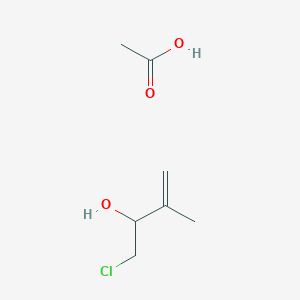

![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
